molecular formula C11H12O2 B2442691 1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene CAS No. 4039-83-2

1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene

Cat. No.: B2442691
CAS No.: 4039-83-2
M. Wt: 176.215
InChI Key: LYMNVTPWRJLPGV-UHFFFAOYSA-N
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Description

1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene is a chemical compound .


Molecular Structure Analysis

The molecular formula of this compound is C10H10O2 . The molecular weight is 162.19 . The SMILES string is COC1=CC=C(C=C1)OCC#C .

Scientific Research Applications

1. Structural Analysis and Properties

  • Molecular Structure and Crystal Formation : The study of similar compounds, such as 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone, reveals insights into the molecular structure and crystal formation of these compounds. They exhibit nearly coplanar arrangements with the attached benzene ring, and form inversion dimers linked by C—H⋯O interactions in the crystal structure (Zhang, Zhao, & Chen, 2010).

2. Synthetic Applications

  • Heterocyclic Systems Synthesis : A study on the synthesis of new heterocyclic systems from derivatives of eugenol, involving 1,3-dipolar azide and the oxide of p-chlorophenylnitrile on a similar compound, resulted in mono and bicycloadducts with broad-spectrum activity. This research highlights the potential of these compounds in synthesizing heterocyclic systems with significant yields and selectivity (Taia et al., 2020).

3. Biological Evaluation

  • Antiproliferative Activity : In the same study by Taia et al. (2020), the synthesized heterocyclic compounds were evaluated for their antiproliferative activity against various carcinoma cell lines. Some derivatives showed significant cytotoxicity, suggesting potential applications in cancer research.

4. Chemical Interactions and Reactions

  • σ(C-Se)-π Hyperconjugation Effects : A study on compounds like 1-methoxy-4-[(phenylselanyl)methyl]benzene analyzed the effects of σ(C-Se)-π hyperconjugation. Although significant differences in Se chemical shifts were observed, the study found no substantial differences in bond lengths, suggesting limited structural impact of hyperconjugation (White & Blanc, 2014).

5. Polymerization Applications

  • Inifer Mechanism in Polymerizations : The compound 1,4-Bis(1-methoxy-1-methylethyl)benzene, a representative of a novel generation of inifers (initiator/transfer agents for cationic polymerizations), was studied for its interaction with BCl3, demonstrating its potential in polymerization processes (Dittmer, Pask, & Nuyken, 1992).

6. Antibacterial Activity

  • Antibacterial Properties : Research on novel methylenebis chalcones derived from similar compounds under microwave irradiation revealed their potential antibacterial activity. This signifies the compound's relevance in developing new antibacterial agents (Ramesh, Ashok, Linga goud, & Prabhakar Reddy, 2014).

Mechanism of Action

The mechanism of action of 1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene is not available in the sources I found .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . The precautionary statements are P264, P270, P301 + P312, and P501 .

Properties

IUPAC Name

1-methoxy-4-(prop-2-ynoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-8-13-9-10-4-6-11(12-2)7-5-10/h1,4-7H,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMNVTPWRJLPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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